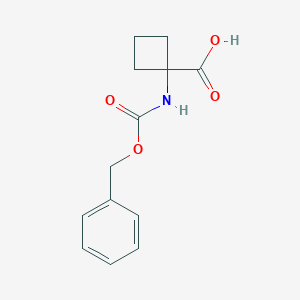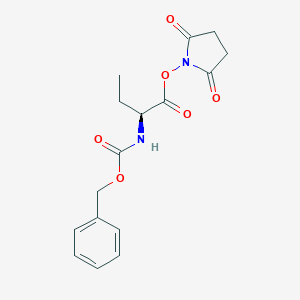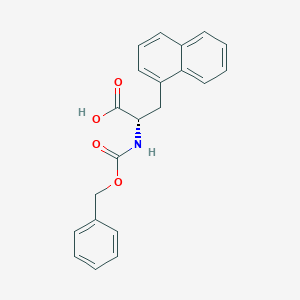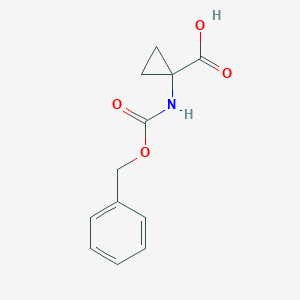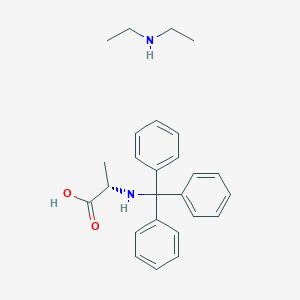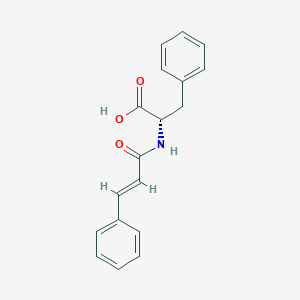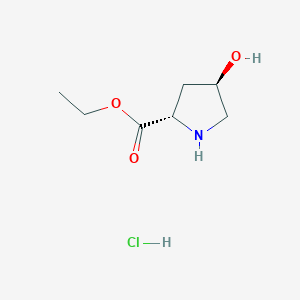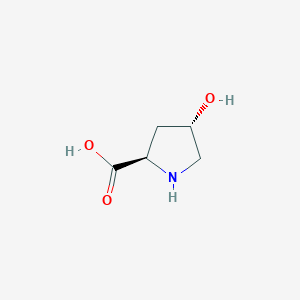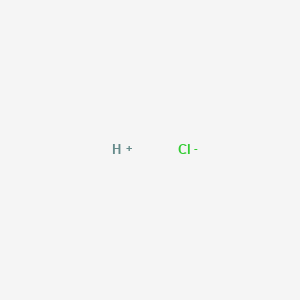
Hydron;chloride
Descripción general
Descripción
Hydrogen Chloride (HCl) is a compound of the elements hydrogen and chlorine, and it exists as a gas at room temperature and pressure . It has a strong odor and is colorless . When dissolved in water, it forms Hydrochloric Acid . It is also known by other names such as muriatic acid, hydronium chloride, chlorane, spirits of salt, or acidum salis .
Synthesis Analysis
Hydrogen Chloride may be formed by the direct combination of chlorine (Cl2) gas and hydrogen (H2) gas . The reaction is rapid at temperatures above 250 °C (482 °F) and is represented by the equation H2 + Cl2 → 2HCl . It is commonly prepared both on a laboratory and industrial scale by the reaction of a chloride, generally that of sodium (NaCl), with sulfuric acid (H2SO4) . It can also be produced by the reaction of some chlorides (e.g., phosphorus trichloride, PCl3, or thionyl chloride, SOCl2) with water .
Molecular Structure Analysis
The molecular structure of Hydrogen Chloride is composed of one positively charged hydrogen ion and one negatively charged chloride ion .
Physical And Chemical Properties Analysis
Hydrogen Chloride is a colorless gas of strong odor . It condenses at -85 °C (-121 °F) and freezes at -114 °C (-173 °F) . The gas is very soluble in water: at 20 °C (68 °F) water will dissolve 477 times its own volume of Hydrogen Chloride . Because of its great solubility, the gas fumes in moist air .
Aplicaciones Científicas De Investigación
Hydronic Snow Melting on Pavement : A study explored the use of hydronic (water-based) systems as an alternative to chemical methods using chloride salts for snow melting on pavements. This method showed differences in snow melting symmetry around the pipes on inclined pavements compared to horizontal ones (Wang, Liu, & Chen, 2010).
Ion-Enhanced Interfacial Chemistry on Aerosols : Research on concentrated aqueous sodium chloride particles exposed to ozone and irradiation highlighted the role of ion-enhanced interactions at aqueous interfaces in environmental chemistry (Knipping et al., 2000).
Chloride Adsorption in Reinforced Concrete : Calcined layered double hydroxides (CLDHs) were investigated for their ability to adsorb chloride ions and prevent chloride-induced deterioration in reinforced concrete (Yoon et al., 2014).
Dental Applications - Sealing Efficacy : A study compared the sealing efficacy of Hydron against gutta-percha with Grossman's sealer in dental applications. Hydron showed significant permeability to manganese ions, indicating potential leakage issues (Murrin et al., 1985).
Hydrolysis of Cyanogen Chloride : The hydrolysis of cyanogen chloride (ClCN) in aqueous solution was investigated to understand its behavior and potential environmental impact (Pedersen & Mariñas, 2001).
Environmental Monitoring with Chloride Sensors : Chloride sensors in distributed wireless networks were explored for their potential in environmental monitoring, particularly in assessing soil salinity for agricultural applications (Harris et al., 2016).
Photolysis of Hydrogen Peroxide in Chloride Solutions : A study on the photolysis of hydrogen peroxide in acidic aqueous solutions containing chloride ions provided insights into the formation of hydroxyl radicals (Yu & Barker, 2003).
Safety And Hazards
Direcciones Futuras
A research team at Freie Universität Berlin has successfully developed a method for storing and electrolyzing gaseous Hydrogen Chloride in the form of an ionic liquid . This method allows the Hydrogen Chloride created as a by-product in traditional chlorination processes to be recovered and recycled in a safer manner .
Relevant Papers
- “Hydrogen Chloride, Anhydrous” provides a technical grade analysis of Anhydrous Hydrogen Chloride .
- “A review of hydrogen chloride removal from calcium- and sodium-based sorbents” discusses the removal of Hydrogen Chloride using calcium- and sodium-based sorbents .
- “Chlorine and hydrogen chloride” is a report by the World Health Organization (WHO) on Hydrogen Chloride .
Propiedades
IUPAC Name |
hydron;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZGXHMUGYJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15364-23-5 | |
| Record name | Hydrochloric acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15364-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
36.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydrochloric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hydron;chloride | |
CAS RN |
7647-01-0 | |
| Record name | Hydrochloric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrochloric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



